

Amiloxate Safety Profile Confirmed by Repeat-Insult Patch Testing: A Comparative Analysis

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Compound of Interest

Compound Name: Amiloxate

Cat. No.: B135550

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the skin sensitization potential of **Amiloxate** (Isoamyl p-Methoxycinnamate) with other common UV filters, supported by available experimental data from repeat-insult patch testing (RIPT). While direct quantitative RIPT data for **Amiloxate** is not publicly available, its safety profile is well-established through rigorous regulatory review. This guide contextualizes **Amiloxate**'s safety by examining the RIPT data of alternative UV filters.

Comparative Analysis of Skin Sensitization Potential

The Human Repeat Insult Patch Test (HRIPT) is the industry standard for assessing the skin irritation and sensitization potential of cosmetic and topical drug ingredients. The test involves repeated application of a substance to the skin of human volunteers over several weeks. Below is a summary of available RIPT data for common UV filters.

Ingredient	Concentration	Vehicle	No. of Subjects	Results (Sensitization)
Amiloxate (Isoamyl p-Methoxycinnamate)	Not Publicly Available	Not Publicly Available	Not Publicly Available	Not irritating or allergenic per European Commission's SCC review.
Avobenzone	10%	1:1 Ethanol/Diethylphtalate	50 (41 female, 9 male; aged 28-68)	0/50
Avobenzone	3%	Cosmetical emulsion	49	0/49
Octinoxate (Ethylhexyl Methoxycinnamate)	2%	Not Specified	53	0/53

Note: The data for **Amiloxate** is based on the conclusions of the European Commission's Scientific Committee on Cosmetology (SCC), as specific study details are not publicly accessible. The data for Avobenzone and Octinoxate is derived from published studies.

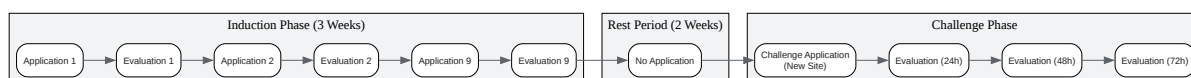
Experimental Protocols: Human Repeat-Insult Patch Test (HRIPT)

The HRIPT is a standardized clinical safety study designed to assess the potential of a test material to induce skin irritation and sensitization (allergic contact dermatitis). The protocol is generally conducted in three phases:

- **Induction Phase:** A small amount of the test material is applied to the skin of volunteers under an occlusive or semi-occlusive patch. This is repeated on the same site, typically three times a week for three consecutive weeks (a total of nine applications). Trained technicians evaluate the skin for any signs of irritation before each new patch application.

- **Rest Period:** Following the induction phase, there is a two-week rest period during which no patches are applied. This allows for the development of any potential delayed hypersensitivity.
- **Challenge Phase:** After the rest period, a single patch with the test material is applied to a new, previously untreated skin site. The site is then evaluated for any allergic reaction at 24, 48, and 72 hours after patch removal. A reaction at the new site that is more significant than any irritation seen during the induction phase is indicative of sensitization.

Experimental Workflow



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Caption: Workflow of a standard Human Repeat-Insult Patch Test (HRIPT).

Conclusion

Based on the comprehensive review by the European Commission's Scientific Committee on Cosmetics, **Amiloxate** is considered to have a favorable safety profile with regard to skin sensitization. While specific quantitative data from human repeat-insult patch tests on **Amiloxate** are not publicly available, the available data for other widely used UV filters like Avobenzone and Octinoxate, which show no sensitization in HRIPT studies, provide a valuable benchmark.^{[1][2]} The established safety assessment by regulatory bodies, combined with the comparative context of other UV filters, supports the continued safe use of **Amiloxate** in cosmetic and sunscreen formulations within approved concentrations.

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References

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